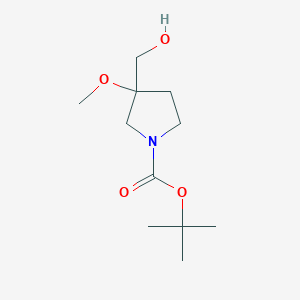

tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate

CAS No.: 1782481-29-1

Cat. No.: VC6466278

Molecular Formula: C11H21NO4

Molecular Weight: 231.292

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1782481-29-1 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.292 |

| IUPAC Name | tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-6-5-11(7-12,8-13)15-4/h13H,5-8H2,1-4H3 |

| Standard InChI Key | XXRZYWCOLXWUBH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCC(C1)(CO)OC |

Introduction

Molecular Characteristics and Structural Insights

Chemical Identity

The IUPAC name, tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate, reflects its substituents: a Boc group at position 1, and both methoxy and hydroxymethyl groups at position 3. Its molecular formula is C₁₁H₂₁NO₄, with a molecular weight of 231.29 g/mol (calculated by adding a hydroxymethyl group to the C₁₀H₁₉NO₃ framework of tert-butyl 3-methoxypyrrolidine-1-carboxylate). The stereochemistry at the 3-position is critical, as the spatial arrangement of substituents influences reactivity and biological interactions.

Key Structural Features:

-

Boc Protection: Enhances stability under basic conditions and enables selective deprotection in acidic environments.

-

Methoxy Group: An electron-donating substituent that moderates ring electronics and steric accessibility.

-

Hydroxymethyl Group: Introduces polarity and hydrogen-bonding capability, potentially enhancing solubility and target binding.

Spectroscopic Characterization

While experimental data for this specific compound is scarce, analogous compounds provide a foundation for prediction:

-

¹H NMR: The Boc group’s tert-butyl protons resonate near δ 1.4 ppm (9H, singlet). Methoxy protons appear as a singlet at δ ~3.3 ppm, while hydroxymethyl protons (CH₂OH) may split into multiplet signals between δ 3.5–4.0 ppm.

-

¹³C NMR: The carbonyl carbon of the Boc group appears near δ 155 ppm, with methoxy and hydroxymethyl carbons at δ ~55 and δ 60–65 ppm, respectively.

-

IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1700 cm⁻¹), hydroxyl (O-H, ~3400 cm⁻¹), and ether (C-O, ~1100 cm⁻¹) groups are expected.

Synthesis and Optimization Strategies

Proposed Synthetic Routes

The synthesis of tert-butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate likely involves multi-step functionalization of a pyrrolidine precursor. Two plausible pathways are outlined below:

Route 1: Sequential Alkylation and Hydroxymethylation

-

Boc Protection: React pyrrolidine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., triethylamine) to form tert-butyl pyrrolidine-1-carboxylate.

-

Methoxy Introduction: Treat the intermediate with methyl iodide and sodium hydride (NaH) in tetrahydrofuran (THF) to install the methoxy group at position 3.

-

Hydroxymethylation: Introduce the hydroxymethyl group via formaldehyde addition under basic conditions or through hydroboration-oxidation of a vinyl precursor.

Route 2: Diol Intermediate Strategy

-

Diol Formation: Oxidize a suitably substituted pyrrolidine to a 3,3-diol using ozone or a dihydroxylation reagent.

-

Selective Protection: Protect one hydroxyl group as a methoxy ether (using methyl iodide/NaH) and the other as a hydroxymethyl group via partial reduction or stabilization.

-

Boc Protection: Install the Boc group as described in Route 1.

Industrial-Scale Considerations

For large-scale production, continuous flow reactors could enhance yield and safety by improving heat and mass transfer during exothermic steps like alkylation. Catalytic methods using transition metals (e.g., palladium for cross-coupling) may reduce reliance on stoichiometric reagents.

Chemical Properties and Reactivity

Stability and Degradation

-

Acid Sensitivity: The Boc group is cleaved under strong acidic conditions (e.g., HCl or trifluoroacetic acid), yielding the free amine.

-

Oxidative Stability: The hydroxymethyl group may oxidize to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄), necessitating inert storage conditions.

-

Thermal Stability: Decomposition is expected above 200°C, consistent with tert-butyl carbamates.

Reactivity in Organic Transformations

-

Deprotection: Acidic removal of the Boc group generates a secondary amine, enabling further functionalization (e.g., acylation, sulfonylation).

-

Hydroxymethyl Modifications:

-

Esterification: React with acyl chlorides to form esters.

-

Oxidation: Convert to a carboxylic acid for peptide coupling.

-

Etherification: Alkylate the hydroxyl group to diversify substituents.

-

Example Reaction: Deprotection and Acylation

Comparative Analysis with Structural Analogs

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Primary Applications |

|---|---|---|---|---|

| tert-Butyl 3-methoxypyrrolidine-1-carboxylate | C₁₀H₁₉NO₃ | 201.26 | 3-Methoxy | Peptide synthesis, chiral intermediates |

| tert-Butyl 3-(hydroxymethyl)-3-methoxypyrrolidine-1-carboxylate | C₁₁H₂₁NO₄ | 231.29 | 3-Methoxy, 3-hydroxymethyl | Drug discovery, asymmetric synthesis |

| tert-Butyl 3-hydroxy-4-[(propan-2-yl)amino]pyrrolidine-1-carboxylate | C₁₂H₂₂N₂O₃ | 242.32 | 3-Hydroxy, 4-isopropylamino | Kinase inhibitors, GPCR ligands |

Key Observations:

-

The hydroxymethyl group in the target compound increases polarity and hydrogen-bonding capacity compared to its methoxy-only analog.

-

Unlike the isopropylamino derivative, the target lacks a basic nitrogen, potentially reducing off-target receptor interactions.

Applications in Pharmaceutical Development

Intermediate in Drug Synthesis

The compound serves as a versatile building block for:

-

Antiviral Agents: Analogous pyrrolidines are used in HCV protease inhibitors.

-

Anticancer Therapeutics: Functionalization at the hydroxymethyl position could yield kinase inhibitors targeting EGFR or BRAF.

-

Neurological Drugs: The Boc group facilitates blood-brain barrier penetration, relevant in dopamine receptor modulators.

Case Study: Analogue in COVID-19 Research

Pyrrolidine derivatives similar to tert-butyl 3-methoxypyrrolidine-1-carboxylate were investigated as SARS-CoV-2 main protease inhibitors. The hydroxymethyl variant could enhance binding via polar interactions with the protease’s catalytic dyad.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume